molecular formula C20H22N4O2 B5823860 N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide

N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide

货号 B5823860
分子量: 350.4 g/mol
InChI 键: VTEYSQKCTKOJPY-OEAKJJBVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide, also known as INH1, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. This compound has been shown to have promising anti-tumor properties, making it a valuable tool in cancer research. In

作用机制

N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide inhibits the activity of the Rho kinase (ROCK) pathway, which is involved in multiple cellular processes, including cell migration, proliferation, and survival. By inhibiting this pathway, N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide can prevent cancer cells from spreading and growing. Additionally, N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide has been shown to inhibit the activity of STAT3, a transcription factor that is frequently overexpressed in cancer cells. This further contributes to N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide's anti-tumor properties.
Biochemical and Physiological Effects:
N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide inhibits the activity of the ROCK pathway and STAT3, as previously mentioned. Physiologically, N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide induces apoptosis in cancer cells, preventing them from growing and spreading.

实验室实验的优点和局限性

One advantage of using N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide in lab experiments is its specificity for the ROCK pathway and STAT3. This allows researchers to target these pathways specifically, without affecting other cellular processes. Additionally, N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide has been shown to have low toxicity in normal cells, making it a safe tool for cancer research. One limitation of using N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide is its relatively low potency compared to other cancer drugs. This may limit its effectiveness as a standalone therapy, but it can still be used in combination with other drugs to enhance their efficacy.

未来方向

There are several future directions for N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide research. One potential application is in combination therapy with other cancer drugs. N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide has been shown to enhance the efficacy of other drugs, such as gemcitabine, in treating pancreatic cancer cells. Additionally, researchers could explore the use of N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide in treating other diseases that involve the ROCK pathway, such as cardiovascular disease and neurological disorders. Finally, researchers could investigate the use of N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide as a tool to study the ROCK pathway and its role in cellular processes beyond cancer.
Conclusion:
In conclusion, N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide is a small molecule inhibitor with promising anti-tumor properties. Its specificity for the ROCK pathway and STAT3 makes it a valuable tool in cancer research. While it has some limitations, such as its relatively low potency, it can still be used in combination with other drugs to enhance their efficacy. There are several future directions for N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide research, including combination therapy, exploring its use in other diseases, and studying the ROCK pathway beyond cancer.

合成方法

N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide can be synthesized using a multistep process that involves the reaction of multiple reagents. The first step involves the reaction of 3-aminophenylcyclopentanecarboxylic acid with isonicotinoyl hydrazine in the presence of a coupling agent. The resulting product is then reacted with ethyl chloroformate to form the ethyl ester. Finally, the ethyl ester is reacted with hydrazine hydrate to form the desired product, N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide.

科学研究应用

N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in cancer research. It has been shown to inhibit the growth of multiple cancer cell lines, including breast, pancreatic, and prostate cancer cells. N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a valuable tool in developing new cancer therapies.

属性

IUPAC Name

N-[(E)-1-[3-(cyclopentanecarbonylamino)phenyl]ethylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-14(23-24-20(26)16-9-11-21-12-10-16)17-7-4-8-18(13-17)22-19(25)15-5-2-3-6-15/h4,7-13,15H,2-3,5-6H2,1H3,(H,22,25)(H,24,26)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEYSQKCTKOJPY-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=CC(=CC=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC(=CC=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。